molecular formula C10H5Br2F7 B1426440 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride CAS No. 1244856-10-7

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

Cat. No. B1426440
M. Wt: 417.94 g/mol
InChI Key: AHTPPTHIVBKMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride (DBTTF) is an organofluoride compound that has become increasingly popular in the scientific research community due to its unique properties. DBTTF is used as a reagent for organic synthesis, as a catalyst for polymerization reactions, and as a solvent for a variety of chemical reactions. This compound has a wide range of applications in the scientific research community, making it an important tool for understanding the properties of organic compounds.

Scientific Research Applications

Biomonitoring and Environmental Impact

  • Biomonitoring of Pyrethroids : Studies have utilized the urinary excretion kinetics of metabolites related to 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride, like transfluthrin and profluthrin, to establish biomarkers for monitoring exposure. The metabolites like 2,3,5,6-tetrafluorobenzyl alcohol and 2,3,5,6-tetrafluorobenzoic acid were found suitable for monitoring the exposure of the general population to these compounds (Yoshida, 2014) (Yoshida, 2014).

Toxicology and Environmental Safety

  • Toxicity Assessment of Fluorinated Gases : Fluorinated gases like C4F7N, used as alternatives to the greenhouse gas SF6, have undergone toxicity assessments. Studies indicated that these gases could lead to respiratory rate decrease, mucosa damage, and movement system impairments in rats, providing crucial data for environmental safety and occupational health (Li et al., 2019).

Pharmacology and Drug Design

  • Carbonic Anhydrase Inhibitors Development : Research has focused on synthesizing polyfluorinated carbonic anhydrase inhibitors (CAIs) with lower reactivity towards proteins, aiming to minimize potential side effects. Compounds like those derived from 2,3,5,6-tetrafluorobenzoyl showed potent inhibition and reduced intraocular pressure, indicating their potential in developing new antiglaucoma drugs with fewer side effects (de Leval et al., 2004).

Environmental Chemistry

  • Studies on Polyfluorinated Compounds : Investigations into the kinetics and organ distribution of polyfluorinated dibenzo-p-dioxins and dibenzofurans (PFDD/PFDF) in rats indicated a rapid elimination and different organotropy compared to other polyhalogenated congeners, suggesting a lower toxicity and potential immunosuppressive effects (Herzke et al., 2002).

Dental Applications

  • Dental Erosion Prevention : Research involving titanium tetrafluoride (TiF4) and its impact on dental erosion highlighted the significant protective effect of fluoride varnish in preventing dental erosion, offering insights for dentistry and materials science (Vieira et al., 2005).

properties

IUPAC Name

1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2F7/c11-2-3(12)1-4-6(13)8(15)5(10(17,18)19)9(16)7(4)14/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTPPTHIVBKMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride
Reactant of Route 2
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride
Reactant of Route 3
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

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